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[(3-Chloro-2-ethoxyphenyl)methyl](methyl)amine
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Overview
Description
(3-Chloro-2-ethoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted benzene ring with an ethoxy group and a methylamine group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-ethoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-ethoxybenzaldehyde and methylamine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-2-ethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-2-ethoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-ethoxyphenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic Substitution: Products include substituted benzylamines or benzyl ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
(3-Chloro-2-ethoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-ethoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and ethoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
(3-Chloro-2-ethoxyphenyl)methylamine can be compared with other similar compounds such as:
(3-Chloro-2-methoxyphenyl)methylamine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
(3-Bromo-2-ethoxyphenyl)methylamine: The bromo substituent can lead to different reactivity patterns compared to the chloro group.
(3-Chloro-2-ethoxyphenyl)methylamine: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.
Biological Activity
(3-Chloro-2-ethoxyphenyl)methylamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula for (3-Chloro-2-ethoxyphenyl)methylamine is C11H14ClN, with a molecular weight of approximately 215.69 g/mol. The compound features a chloro substituent at the 3-position and an ethoxy group at the 2-position of the phenyl ring, which influences its pharmacological profile.
Research indicates that (3-Chloro-2-ethoxyphenyl)methylamine may interact with various biological targets, potentially including:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antiproliferative Effects
A study evaluated the antiproliferative activity of (3-Chloro-2-ethoxyphenyl)methylamine against several cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HepG2 (Liver) | 15 | Moderate Activity |
A2780 (Ovarian) | 30 | Moderate Activity |
MCF7 (Breast) | 4.5 | High Activity |
HFF1 (Normal) | >50 | Low Toxicity |
The compound demonstrated significant cytotoxic effects against the MCF7 breast adenocarcinoma cell line with an IC50 value of 4.5 µM, indicating strong antiproliferative activity.
Mechanism Insights
The mechanism underlying the antiproliferative effects appears to involve apoptosis induction in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells. This suggests that (3-Chloro-2-ethoxyphenyl)methylamine may serve as a lead compound for developing anticancer agents.
Case Studies
- Study on HepG2 Cells : In a detailed investigation, (3-Chloro-2-ethoxyphenyl)methylamine was shown to significantly reduce cell viability in HepG2 cells, with mechanisms involving cell cycle arrest and apoptosis.
- MCF7 Cell Line Analysis : Another case study focused on MCF7 cells, where the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.
Pharmacokinetic Profile
In silico studies using ADMET predictors suggest that (3-Chloro-2-ethoxyphenyl)methylamine has favorable absorption and distribution characteristics but may be subject to metabolic degradation by cytochrome P450 enzymes, particularly CYP3A4.
Properties
IUPAC Name |
1-(3-chloro-2-ethoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-8(7-12-2)5-4-6-9(10)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOILXJUYACBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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